4-Methylbenzotriazole-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

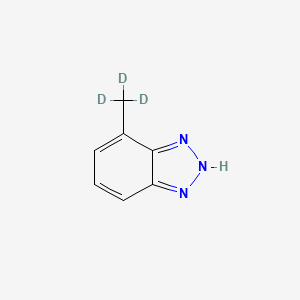

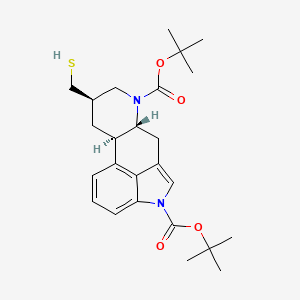

4-Methylbenzotriazole-d3 is a derivative of benzotriazole . It is used as a corrosion inhibitor and can be used in metabolic studies to trace the fate of this compound in biological systems . It is also categorized as a stable isotope labelled compound .

Molecular Structure Analysis

The molecular formula of this compound is C7H4D3N3 . The molecular weight is 136.17 . Unfortunately, the specific structure of this compound is not provided in the search results.Aplicaciones Científicas De Investigación

Monitoring Environmental Contaminants : Carpinteiro et al. (2016) assessed a method combining polar organic chemical integrative samplers (POCIS) and ultraperformance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) for determining corrosion inhibitors like benzotriazole and methylbenzotriazole in river water. They evaluated 4-Methylbenzotriazole-d3 as a potential performance reference compound (PRC) for monitoring environmental contaminants (Carpinteiro et al., 2016).

Corrosion Inhibition and Environmental Impact : Dummer (2014) reviewed the use, corrosion inhibition capabilities, and environmental impact of 4-Methylbenzotriazole (MeBT), highlighting its poor biodegradability and persistence in the environment. The paper underscores concerns about its removal from water supplies and potential long-term effects (Dummer, 2014).

Toxicity Studies : Pillard et al. (2001) compared the toxicity of benzotriazole and its derivatives, including 4-Methylbenzotriazole, to aquatic species. This study is significant in understanding the environmental and ecological impact of these compounds (Pillard et al., 2001).

Phototransformation and Environmental Degradation : Liu et al. (2021) studied the phototransformation of 5-Methylbenzotriazole under UV irradiation, which is relevant for understanding the environmental degradation pathways of similar compounds like 4-Methylbenzotriazole (Liu et al., 2021).

Sorption Behavior on Activated Carbon : Ababneh et al. (2019) explored the sorption behavior of benzotriazoles, including methylbenzotriazole isomers, on granular activated carbon. This research is crucial for understanding how these compounds interact with treatment processes in water treatment facilities (Ababneh et al., 2019).

Quantum Chemical Study of Corrosion Inhibitors : Gece and Bilgiç (2009) conducted a quantum chemical study of various cyclic nitrogen compounds, including benzotriazole derivatives, as corrosion inhibitors. This study provides insights into the molecular basis of the corrosion inhibition properties of these compounds (Gece & Bilgiç, 2009).

Determination in Aqueous Matrices : Carpinteiro et al. (2012) developed a method for the simultaneous determination of benzotriazoles, including 4-Methylbenzotriazole, in aqueous matrices. This research is important for environmental monitoring and assessment (Carpinteiro et al., 2012).

Mecanismo De Acción

Safety and Hazards

4-Methylbenzotriazole-d3 is classified as Acute Toxicity, Oral (Category 4), Acute Toxicity, Inhalation (Category 4), Skin Irritation (Category 2), Eye Damage/Irritation (Category 2A), Hazardous to the Aquatic Environment, Acute Hazard (Category 3), and Hazardous to the Aquatic Environment, Long-Term Hazard (Category 3) . It is harmful if swallowed or inhaled, causes skin and eye irritation, and is harmful to aquatic life .

Propiedades

IUPAC Name |

4-(trideuteriomethyl)-2H-benzotriazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3,(H,8,9,10)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGDVUCDZOBDNL-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NNN=C12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC=CC2=NNN=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S)-3-[3-((3-Isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-pheny](/img/no-structure.png)

![N-Boc-(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B564951.png)

![Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-[[(S)-2-(formylamino)-4-(methyl-d3)-pentanoyl]oxy]hexadecanoate](/img/structure/B564961.png)

![5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde](/img/structure/B564971.png)